Product packaging for Dibenzo[b,d]furan-1,2,8,9-tetramine(Cat. No.:CAS No. 866362-07-4)

Dibenzo[b,d]furan-1,2,8,9-tetramine

Cat. No.: B13959960
CAS No.: 866362-07-4
M. Wt: 228.25 g/mol
InChI Key: YXNDELWRBAWSMS-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-1,2,8,9-tetramine is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N4O B13959960 Dibenzo[b,d]furan-1,2,8,9-tetramine CAS No. 866362-07-4

Properties

CAS No.

866362-07-4

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

dibenzofuran-1,2,8,9-tetramine

InChI

InChI=1S/C12H12N4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2

InChI Key

YXNDELWRBAWSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=CC(=C3N)N)C(=C1N)N

Origin of Product

United States

Structural Context Within Polycyclic Heteroaromatic Amines Phaas

Polycyclic heteroaromatic amines (PHAAs) are organic compounds characterized by the presence of multiple fused aromatic rings, where at least one ring contains a heteroatom (such as oxygen, nitrogen, or sulfur), and an amine group is attached to the aromatic framework. chemsrc.com These molecules are a subject of intense study due to their diverse applications, ranging from intermediates in the manufacturing of plastics and pharmaceuticals to their roles in materials science. chemsrc.com

Dibenzo[b,d]furan-1,2,8,9-tetramine fits squarely within this classification. Its core is a dibenzofuran (B1670420) structure, a tricyclic system consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org The "tetramine" designation indicates the presence of four amino (-NH2) groups substituting the hydrogen atoms at the 1, 2, 8, and 9 positions of the dibenzofuran skeleton. This high degree of amination on a rigid, planar aromatic scaffold is a key feature that dictates its potential properties and reactivity.

The spatial arrangement of the amino groups is crucial. Their placement on the outer benzene rings of the dibenzofuran core can significantly influence the molecule's electronic properties, solubility, and its ability to participate in intermolecular interactions such as hydrogen bonding.

Significance of the Dibenzofuran Core in Chemical Design

The dibenzofuran (B1670420) moiety is a well-established building block in synthetic chemistry. biointerfaceresearch.com It is a thermally robust structure with a useful liquid range, and its relative non-toxicity has led to its use as a heat transfer agent. wikipedia.org From a chemical design perspective, the dibenzofuran core offers several advantages:

Rigidity and Planarity: The fused ring system provides a rigid and planar platform, which is often desirable in the design of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Electron-Rich Nature: The oxygen heteroatom in the furan (B31954) ring donates electron density to the aromatic system, influencing its reactivity in electrophilic substitution reactions. wikipedia.org

Versatile Functionalization: The dibenzofuran skeleton can be functionalized at various positions through established synthetic methodologies, allowing for the fine-tuning of its properties. biointerfaceresearch.comresearchgate.net The synthesis of arylamine derivatives of dibenzofuran has been reported, demonstrating the feasibility of introducing nitrogen-containing functional groups. researchgate.net

The parent compound, dibenzofuran, is a white crystalline solid with the properties detailed in the table below.

PropertyValue
Molecular FormulaC₁₂H₈O
Molar Mass168.19 g/mol
Melting Point81-85 °C
Boiling Point285 °C
Solubility in WaterInsoluble

Data sourced from PubChem CID 568 nih.gov

Overview of Research Trajectories for Tetraminated Dibenzofuran Systems

Strategies for Regioselective Amine Introduction on the Dibenzofuran Scaffold

The direct functionalization of the dibenzofuran core is a common approach to introduce amine groups. This often involves electrophilic substitution or transition metal-catalyzed reactions.

Nitration and Subsequent Reduction Pathways for Polyamine Dibenzofurans

A traditional and widely used method for introducing amino groups onto aromatic rings is through nitration followed by reduction. The dibenzofuran nucleus can undergo electrophilic nitration to introduce nitro groups at specific positions. The directing effects of the furan (B31954) oxygen and the existing substituents on the benzene (B151609) rings guide the regioselectivity of this reaction. Once the polynitrated dibenzofuran is obtained, the nitro groups can be readily reduced to the corresponding amino groups using various reducing agents, such as tin(II) chloride, catalytic hydrogenation, or other metal-based reductions. researchgate.net The synthesis of benzodiazepine (B76468) derivatives, for instance, has been achieved through nitration and subsequent reduction. researchgate.net

While effective, this method can sometimes lead to mixtures of isomers, and the harsh conditions required for nitration may not be compatible with sensitive functional groups.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) offers an alternative route for introducing amines onto the dibenzofuran ring system. fishersci.co.ukyoutube.com This reaction typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group, usually a halide. youtube.com In the context of dibenzofuran, a suitably halogenated precursor can react with an amine nucleophile to yield the desired aminated product. fishersci.co.uk

The efficiency of SNA reactions on dibenzofurans can be influenced by the nature of the leaving group, the nucleophilicity of the amine, and the presence of activating groups on the aromatic system. researchgate.net For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) derivatives proceeds via SNA. researchgate.net Research has shown that in some cases, only mono-substitution products are formed, even with an excess of the amine. nih.gov

Palladium-Catalyzed Synthetic Routes to Functionalized Aminated Furan Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. cmu.eduyoutube.com This methodology allows for the coupling of aryl halides or triflates with a wide range of amines under relatively mild conditions. cmu.edu For the synthesis of aminated dibenzofurans, a halogenated dibenzofuran can be coupled with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing the reaction's efficiency and scope. cmu.eduyoutube.com This method offers excellent functional group tolerance and regioselectivity, making it a versatile approach for the synthesis of complex aminated aromatic compounds. organic-chemistry.orgbiointerfaceresearch.com Palladium catalysis also enables the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to form dibenzofurans. organic-chemistry.orgbiointerfaceresearch.com

Table 1: Comparison of Synthetic Strategies for Amine Introduction
MethodologyKey FeaturesPotential Challenges
Nitration and ReductionWell-established, uses readily available reagents.Harsh reaction conditions, potential for isomer mixtures.
Nucleophilic Aromatic SubstitutionDirect amination, can be regioselective with appropriate substrates.Requires activated substrates with electron-withdrawing groups.
Palladium-Catalyzed AminationMild reaction conditions, high functional group tolerance, excellent regioselectivity.Cost of palladium catalysts and ligands.

Annulation and Cyclization Reactions for Constructing Dibenzo[b,d]furan Tetramines

An alternative to functionalizing a pre-formed dibenzofuran is to construct the heterocyclic core through cyclization reactions, incorporating the amine functionalities or their precursors during the synthesis.

Oxidative Annulation and Dehydrogenative Cyclization Processes

Oxidative annulation and dehydrogenative cyclization reactions provide elegant pathways to construct the dibenzofuran skeleton. These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a single step. For instance, a palladium-catalyzed phenol-directed C-H activation/C-O cyclization has been developed for the synthesis of substituted dibenzofurans. acs.org This reaction utilizes air as the oxidant and can tolerate a variety of functional groups. acs.org

These processes are atom-economical and can lead to complex structures from relatively simple starting materials.

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions have also proven to be effective for the synthesis of dibenzofurans. One such method involves the copper-catalyzed cyclization of cyclic diaryliodonium salts in water, which proceeds via a double C-O bond formation. nih.gov This approach provides straightforward access to various dibenzofuran derivatives in good to excellent yields. nih.gov Another strategy is the copper-catalyzed deborylative ring contraction of dibenzoxaborins to furnish dibenzofurans under mild conditions. acs.org

Copper catalysis offers a more cost-effective alternative to palladium and has been successfully applied to the synthesis of a range of furan-containing compounds. nih.govnih.gov

Table 2: Overview of Cyclization Strategies for Dibenzofuran Synthesis
MethodologyCatalyst/ReagentKey Transformation
Oxidative Annulation/Dehydrogenative CyclizationPalladiumPhenol-directed C-H activation/C-O cyclization. acs.org
Copper-Catalyzed CyclizationCopperCyclization of diaryliodonium salts or ring contraction of dibenzoxaborins. nih.govacs.org

Rearrangement-Based Synthetic Strategies for Dibenzofuran Motifs

Rearrangement reactions offer powerful and often elegant pathways to construct complex molecular scaffolds from simpler starting materials. In the context of dibenzofuran synthesis, rearrangement strategies can facilitate the formation of the central furan ring.

One notable rearrangement-based approach involves the transformation of a spirodihydrocoumarin epoxide. This method has been shown to be an effective and straightforward route to hexahydrodibenzo[b,d]furans. rsc.org The interconversion of a spirodihydrocoumarin epoxide to the dibenzofuran structure provides a foundational method for creating the core of the target molecule. rsc.org While this specific example leads to a hexahydrodibenzofuran, the underlying principle of skeletal rearrangement is a valuable tool for accessing the fundamental dibenzofuran ring system.

Another relevant strategy is the biointerfaceresearch.combiointerfaceresearch.com-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines. While primarily demonstrated for the synthesis of benzofurans, this method highlights the potential for rearrangement reactions to form the furan ring fused to an aromatic system. organic-chemistry.org The adaptation of such a rearrangement could, in principle, be applied to a biphenyl (B1667301) system to construct the dibenzofuran core.

A chalcone (B49325) rearrangement strategy has also been developed for the selective synthesis of 3-acylbenzofurans. nih.gov This involves the rearrangement of 2-hydroxychalcones to form cyclized 2,3-dihydrobenzofurans, which can be further transformed. nih.gov While focused on benzofurans, this demonstrates how a rearrangement can be a key step in a multi-step synthesis to introduce functionality that could later be converted to an amino group.

A novel rearrangement–extrusion–cyclisation sequence of o-substituted phenoxyl and thiophenoxyl radicals from aryl salicylates has been reported as an efficient synthesis of dibenzofurans. rsc.org This radical-based rearrangement offers a distinct mechanistic pathway to the dibenzofuran core.

While direct application of these methods to the synthesis of a tetra-aminated dibenzofuran has not been explicitly reported, they represent important conceptual starting points for the construction of the fundamental dibenzofuran scaffold, which could then be subjected to further functionalization.

Advanced Synthetic Techniques for Complex Dibenzo[b,d]furan Derivatives

The synthesis of complex dibenzofuran derivatives, especially those with multiple and specific substitution patterns like this compound, necessitates the use of advanced synthetic techniques that offer high selectivity and efficiency.

Molecular Hybridization Strategies in Scaffold Assembly

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.gov This approach aims to create hybrid compounds with enhanced biological activity or the ability to interact with multiple biological targets. nih.gov While not a direct synthetic method for scaffold assembly, the principles of molecular hybridization can guide the design of complex target molecules and influence the choice of synthetic routes.

In the context of dibenzofuran synthesis, a molecular hybridization approach could involve the integration of the dibenzofuran core with other functional motifs known to impart desired properties. For instance, novel 1,2,3-triazole hybrids of dibenzo[b,d]furan have been synthesized using click chemistry, demonstrating the "clubbing" of different heterocyclic systems. This highlights how pre-functionalized building blocks can be combined to create more complex structures.

While there are no specific reports on the use of molecular hybridization to construct this compound, the concept can be applied to the design of synthetic precursors. For example, one could envision a strategy where two appropriately substituted benzene rings, each containing two protected amino groups or precursors, are coupled to form a biphenyl derivative. This biphenyl could then undergo a cyclization reaction to form the dibenzofuran scaffold, effectively "hybridizing" the two pre-functionalized aromatic rings.

The following table illustrates hypothetical building blocks that could be considered in a molecular hybridization approach to construct a tetra-substituted dibenzofuran.

Building Block 1 (Aromatic Ring 1)Building Block 2 (Aromatic Ring 2)Potential Coupling/Cyclization Strategy
1,2-Diamino-3-halobenzene (protected)1-Halo-2-hydroxy-3,4-dinitrobenzeneUllmann condensation followed by reduction
1,2-Dinitro-3-boronic acid benzene1-Bromo-2-hydroxy-3,4-dinitrobenzeneSuzuki coupling followed by cyclization and reduction

This table is a conceptual illustration and does not represent experimentally verified reaction schemes for the target molecule.

Directed Functionalization Approaches

Directed functionalization strategies are powerful tools for the regioselective introduction of substituents onto aromatic rings. These methods utilize a directing group to guide a catalyst to a specific C-H bond, enabling its activation and subsequent functionalization.

Palladium-catalyzed phenol-directed C-H activation/C-O cyclization is a prominent example of this approach for the synthesis of substituted dibenzofurans. cancer.govacs.orgnih.govacs.orgthieme-connect.com This reaction allows for the construction of the dibenzofuran ring system from 2-arylphenols. cancer.govacs.orgnih.govacs.orgthieme-connect.com The reaction tolerates a variety of functional groups, making it a versatile tool for synthesizing complex dibenzofurans. cancer.govacs.orgnih.govacs.orgthieme-connect.com The turnover-limiting step has been identified as the C-O reductive elimination, rather than the C-H activation itself. cancer.govacs.orgnih.gov

While this method is primarily used for constructing the dibenzofuran core, the concept of directed C-H functionalization can also be applied to introduce substituents onto a pre-existing dibenzofuran scaffold. For instance, specific directing groups could be installed on the dibenzofuran molecule to guide the introduction of nitro or amino groups at the desired 1,2,8, and 9 positions.

The electrophilic substitution of dibenzofuran, such as nitration, is known to occur primarily at the 2- and 8-positions. rsc.org Achieving substitution at the 1- and 9-positions is more challenging and would likely require a directed approach. While a specific directing group strategy for achieving 1,2,8,9-tetra-amination has not been reported, this remains a promising area for future research.

The following table summarizes some reported directed functionalization reactions on dibenzofuran and related systems.

Reaction TypeCatalyst/ReagentsPosition(s) FunctionalizedReference
Phenol-Directed C–H Activation/C–O CyclizationPd(OAc)₂ / airForms dibenzofuran core cancer.govacs.orgnih.govacs.orgthieme-connect.com
NitrationHNO₃/H₂SO₄2, 8 (major), 3, 7 (minor) rsc.org
Halogenation (F, Br)Various1-, 2-, 3-, and 4-positions nih.gov

This table provides examples of functionalization reactions on the dibenzofuran system and does not represent a direct pathway to the target molecule.

The synthesis of this compound would likely require a multi-step approach, potentially combining a rearrangement-based strategy to form the core, followed by a series of directed functionalization steps to introduce the four amino groups at the specific positions. A plausible, though unconfirmed, route could involve the synthesis of a 1,2,8,9-tetranitrodibenzofuran intermediate, followed by a reduction step to yield the final tetraamine (B13775644) product. However, the selective synthesis of the tetranitro precursor remains a significant synthetic hurdle.

Electrophilic and Nucleophilic Reactivity Profiles

The amine groups are strong activating groups, making the dibenzofuran ring system highly susceptible to electrophilic attack. Conversely, the lone pairs of electrons on the nitrogen atoms make them potent nucleophilic centers.

Electrophilic Aromatic Substitution: The -NH₂ groups are powerful ortho- and para-directing activators for electrophilic aromatic substitution (EAS). byjus.com In aniline, the amino group increases the electron density at the ortho and para positions through resonance. youtube.com Given the substitution pattern of this compound, the positions with the highest electron density and thus most susceptible to electrophilic attack would be the 3- and 7-positions.

Nitration: The nitration of unsubstituted dibenzofuran typically yields 3-nitrodibenzofuran. rsc.org However, for the tetramine (B166960) derivative, the reaction is far more complex. The strong activating effect of the four amine groups makes the molecule highly reactive towards nitrating agents. libretexts.org Direct nitration with strong acids like nitric acid can lead to uncontrolled reactions, including the formation of multiple nitro derivatives and significant oxidative decomposition. libretexts.org

A common issue with the nitration of arylamines is that the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). youtube.com This ion is a strong deactivating group and a meta-director, which would fundamentally alter the reaction's outcome. youtube.comlibretexts.org To circumvent this, the reaction is often carried out by first protecting the amine functionality, for example, by converting it to an amide (acetanilide). The amide group is still an ortho-, para-director but is less activating than a free amine, allowing for more controlled substitution. byjus.com

The nucleophilic character of the primary amine groups is prominent in their reactions with alkylating and acylating agents.

Alkylation: The amine groups can act as nucleophiles and react with alkyl halides in a nucleophilic substitution reaction. studysmarter.co.uk This process, known as alkylation, typically proceeds via an Sₙ2 mechanism. youtube.com The initial reaction of a primary amine with an alkyl halide forms a secondary amine. However, the reaction does not typically stop there. The newly formed secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. libretexts.org This process can continue to form a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This lack of selectivity often results in a mixture of primary, secondary, tertiary, and quaternary products, which can be difficult to separate. youtube.com

Acylation: Acylation is generally a more controlled reaction. The primary amine groups react readily with acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form stable amide derivatives. studysmarter.co.ukyoutube.com Unlike alkylation, the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents further acylation, leading to a single, well-defined product. This reaction is often used to protect the amine group during other transformations. youtube.com

Table 1: Summary of Alkylation and Acylation Reactions at Amine Centers

Reaction Type Reagent Example Product Type Mechanism Key Characteristics
Alkylation Ethyl bromide (CH₃CH₂Br) Secondary, Tertiary, and Quaternary Amines Sₙ2 Nucleophilic Substitution Often leads to a mixture of poly-alkylated products. youtube.com

| Acylation | Acetyl chloride (CH₃COCl) | Amide | Nucleophilic Addition-Elimination | Controlled reaction, typically stops after mono-acylation. youtube.com |

The dibenzofuran core can participate in radical reactions, often leading to decomposition or transformation. Theoretical studies on unsubstituted dibenzofuran show that reactions with radicals, such as the hydroxyl (•OH) radical in atmospheric conditions, can initiate its degradation. dntb.gov.ua Another study found that a bimolecular reaction of dibenzofuran with H• or H₂ has a significantly lower energy barrier than unimolecular C-O bond cleavage. nih.gov

The synthesis of the dibenzofuran skeleton itself can proceed through radical pathways. For instance, photoinduced intramolecular cyclization involving an electron transfer (eT) process can generate a C-O bond via a radical mechanism to form the dibenzofuran ring. acs.org Radical-mediated cascade reactions are also employed to construct functionalized cyclic systems, where an initial radical addition is followed by a cyclization step. mdpi.com While these examples often describe the formation of the dibenzofuran ring, they underscore the stability of the structure to radical intermediates and the types of radical processes the core can undergo. The presence of amine substituents on this compound would likely influence the stability of any radical intermediates formed on the aromatic rings.

Cycloaddition Reactions and Pericyclic Processes

The central furan ring of dibenzofuran is part of an aromatic system, which significantly reduces its reactivity as a diene in typical cycloaddition reactions compared to simple, non-aromatic furans.

Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction is a powerful tool in organic synthesis, involving the [4+2] cycloaddition of a conjugated diene with a dienophile. rsc.orgnih.gov Furan and its derivatives are known to act as dienes in these reactions. rsc.orgmdpi.com The reactivity of the furan diene is highly dependent on its substituents. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. rsc.org For dibenzofuran, the aromatic stabilization energy of the system makes the furan moiety a very reluctant diene. Consequently, it does not readily undergo Diels-Alder reactions under standard conditions.

[8+2] Cycloaddition: Higher-order cycloadditions, such as the [8+2] cycloaddition, are valuable for synthesizing complex polycyclic structures. researchgate.net These reactions typically involve an 8π component reacting with a 2π component. acs.orgacs.org Studies have shown that dienylfurans can participate in [8+2] cycloadditions. pku.edu.cn In some cases, the reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate, while other pathways involve an initial [4+2] cycloaddition followed by a rsc.orgmdpi.com-vinyl shift. pku.edu.cn Similar to the Diels-Alder reaction, the aromaticity of the furan in this compound makes it an unlikely candidate for direct participation in [8+2] cycloaddition pathways as the 8π component.

Table 2: Comparison of Cycloaddition Reactions Involving Furan Moieties

Reaction Type π-System Description Reactivity Factors for Furan Diene
Diels-Alder [4+2] A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. nih.gov Enhanced by electron-donating groups; diminished by electron-withdrawing groups and aromaticity. rsc.org

| [8+2] Cycloaddition | [8+2] | A reaction between an 8π system (e.g., heptafulvene, dienylfurans) and a 2π system to form a ten-membered ring or bicyclic system. researchgate.netnih.gov | Dependent on the specific substrates and reaction pathway (concerted vs. stepwise). pku.edu.cn |

Intramolecular cyclization reactions are frequently used to synthesize the dibenzofuran core itself. Common strategies include the palladium-catalyzed C-H activation/C-O cyclization of 2-arylphenols or the cyclization of diaryl ether derivatives. acs.orgrsc.org For example, diaryl ethers can undergo intramolecular C-C bond formation via a free-radical cyclization to yield the dibenzofuran skeleton. nih.gov

While these methods describe the formation of the core, the amine groups on this compound offer handles for subsequent intramolecular cyclizations to build new, fused heterocyclic systems. For instance, reacting the tetramine with a suitable bifunctional electrophile could lead to the formation of new rings. The reaction of adjacent amine groups (e.g., at the 1,2- or 8,9-positions) with a reagent like a 1,2-dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) ring. Similarly, other reagents could be used to construct fused diazepine (B8756704) or other heterocyclic systems, demonstrating the potential for this molecule to serve as a scaffold for more complex structures. These transformations would likely follow established mechanisms for heterocycle synthesis, such as tandem SₙAr/cyclization sequences. rsc.orgnih.gov

Metal-Mediated Transformations and Catalytic Conversions

The amine functionalities and the aromatic system of this compound are expected to be highly susceptible to a variety of metal-mediated transformations. These reactions are crucial for the further functionalization of the molecule, potentially leading to the synthesis of novel materials and compounds with interesting electronic or biological properties.

Transition Metal Catalysis in Amine Functionalization

The four primary amine groups in this compound are prime sites for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, significantly expanding the structural diversity of derivatives that can be synthesized from this tetramine. Common transition metals employed for such transformations include palladium and copper.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the arylation, heteroarylation, and alkylation of amines. Although direct examples with this compound are unavailable, the reactivity of other aromatic amines in these reactions is well-documented. It is conceivable that the amine groups of the title compound could react with aryl halides or triflates in the presence of a palladium catalyst and a suitable base to form N-arylated products. The specific reaction conditions, including the choice of ligand for the palladium catalyst, would be critical in controlling the degree of substitution and preventing unwanted side reactions.

Copper-catalyzed reactions, such as the Ullmann condensation, represent another important class of transformations for the functionalization of amines. These reactions are particularly useful for the formation of C-N bonds with aryl halides. While the standard Ullmann diaryl ether synthesis has been reported with poor yields for some dimethyl-substituted phenols in the synthesis of dibenzofuran derivatives, modern advancements in ligand design have significantly improved the efficiency and scope of copper-catalyzed aminations. nih.gov

The following table provides illustrative examples of transition metal-catalyzed amination reactions on dibenzofuran-related structures, which serve as a model for the potential reactivity of this compound.

Catalyst/LigandSubstrateCoupling PartnerProductYield (%)Reference
Pd(OAc)₂, PPh₃2-Iodophenol(Trimethylsilyl)acetylene2-(Trimethylsilylethynyl)phenol- researchgate.net
Cu(I)2-AminobenzothiazoleTerminal AlkyneBenzothiazine derivative- nih.gov
Pd(OAc)₂Benzofuran (B130515)Triarylantimony difluoride2-ArylbenzofuranModerate to High nih.gov

This table presents data for analogous compounds to illustrate potential reaction pathways, as direct experimental data for this compound is not available.

Reductive and Oxidative Transformations in Aromatic Systems

The aromatic core and the amine substituents of this compound are subject to both reductive and oxidative transformations, which can alter the electronic properties and the structure of the molecule.

Reductive Transformations:

The synthesis of this compound would likely involve the reduction of a corresponding tetranitro-dibenzofuran precursor. The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. A variety of methods can be employed for this purpose, including catalytic hydrogenation over palladium or platinum catalysts, or the use of metal reductants such as iron, tin, or zinc in acidic media. The choice of reducing agent can be critical to avoid side reactions and ensure high yields. For instance, catalytic hydrogenation is often preferred for its clean reaction profile.

It is also important to consider the potential for reductive amination, a process that combines the formation of an imine with a hydride reduction to create more substituted amines. youtube.comyoutube.commasterorganicchemistry.comyoutube.com This could be a viable strategy for further functionalizing the primary amine groups of the title compound.

Oxidative Transformations:

The amine groups of this compound are susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, including nitroso and nitro derivatives, or can result in oxidative coupling to form polymeric structures. For example, the oxidation of 3'-amino-2-hydroxybenzophenones can lead to aminoxanthones through oxidative coupling. rsc.org Similarly, the intermolecular oxidative dehydrogenative coupling of 2-aryl-benzo[b]furans has been demonstrated using reagents like 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) in the presence of a strong acid. rsc.org

The dibenzofuran ring itself can also undergo oxidation. For instance, certain microorganisms can oxidize dibenzofuran to form dihydroxy-dihydrodibenzofuran derivatives. researchgate.net Chemical oxidation of the benzofuran ring system can lead to ring-opening products. biointerfaceresearch.com

The following table summarizes some relevant reductive and oxidative transformations on dibenzofuran and related aromatic systems.

Reaction TypeSubstrateReagent/CatalystProductYield (%)Reference
Reduction 4-NitrodibenzofuranFe/HCl or H₂/Pd or Pt4-AminodibenzofuranHigh
Oxidation DibenzofuranPseudomonas sp. NCIB 9816-4(1R,2S)-cis-1,2-Dihydroxy-1,2-dihydrodibenzofuran- researchgate.net
Oxidative Coupling 2-Aryl-benzo[b]furanDDQ/H⁺3,3'-Dimer of 2-aryl-benzo[b]furanup to 92% rsc.org
Oxidation Hydroquinone derivativeFeCl₃, DDQDihydrobenzofuran derivative- nih.gov

This table presents data for analogous compounds to illustrate potential reaction pathways, as direct experimental data for this compound is not available.

Advanced Characterization and Structural Elucidation of Dibenzo B,d Furan 1,2,8,9 Tetramine

High-Resolution Spectroscopic Techniques for Structural Confirmation

Multi-dimensional NMR spectroscopy would be a cornerstone in the structural analysis of Dibenzo[b,d]furan-1,2,8,9-tetramine. While specific NMR data for the target compound is not published, the expected spectra can be inferred from data on simpler aminodibenzofurans. nih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the dibenzofuran (B1670420) core. The chemical shifts of these protons would be influenced by the electron-donating amino groups. The amine protons (–NH₂) would appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide crucial information on the carbon skeleton. It would be expected to show 12 distinct signals for the carbon atoms of the dibenzofuran core, with the chemical shifts of the carbons bearing the amino groups being significantly affected. Data for 3-aminodibenzofuran (B1200821) shows characteristic shifts that can be used as a reference. nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be vital to assemble the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to assign the signals in the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is critical for confirming the substitution pattern of the amino groups on the dibenzofuran framework.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of related aminodibenzofuran compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-3, H-7Aromatic region, influenced by NH₂Aromatic region, influenced by NH₂
H-4, H-6Aromatic region, influenced by NH₂Aromatic region, influenced by NH₂
NH₂Broad singlet, variable-
C-1, C-9-Shielded by NH₂
C-2, C-8-Shielded by NH₂
C-3, C-7-Aromatic region
C-4, C-6-Aromatic region
C-4a, C-5a-Aromatic region
C-9a, C-9b-Aromatic region

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard mass spectrometry techniques, such as electron ionization (EI) or electrospray ionization (ESI), would be used to determine the molecular weight of this compound. The mass spectrum of the parent compound, dibenzofuran, shows a prominent molecular ion peak. nist.gov For the tetramine (B166960) derivative, a molecular ion peak corresponding to its molecular weight would be expected. The fragmentation pattern could provide clues about the structure, likely showing losses of amino groups or fragments of the aromatic core.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass measurement necessary to confirm the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₁₀N₄O), HRMS would be able to confirm this specific formula with a high degree of confidence. For instance, HRMS data is available for various aminodibenzofuran derivatives, confirming their elemental composition. nih.govnih.gov

Technique Information Obtained Expected Results for this compound
MSMolecular Weight, Fragmentation PatternMolecular Ion Peak at m/z = 238.10, Fragments corresponding to loss of NH₂
HRMSExact Mass, Elemental FormulaExact mass measurement confirming C₁₂H₁₀N₄O

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound is not reported, analysis of related structures provides a basis for what to expect.

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would yield a three-dimensional model of the molecule. This would confirm the planar dibenzofuran core and the positions of the four amino substituents. Key parameters such as bond lengths, bond angles, and torsional angles would be determined with high precision. For example, the crystal structure of 5-(dibenzofuran-4-yl)-2′-deoxyuridine has been reported, providing detailed information about the geometry of the dibenzofuran unit. nih.govresearchgate.net

The solid-state packing of the molecules in the crystal lattice would also be revealed, showing intermolecular interactions such as hydrogen bonding between the amino groups of one molecule and the furan (B31954) oxygen or amino groups of neighboring molecules. These interactions can significantly influence the material's bulk properties.

Parameter Expected Value/Observation
Crystal SystemDependent on packing, likely monoclinic or orthorhombic
Space GroupTo be determined from diffraction data
Bond LengthsC-C and C-O bond lengths consistent with an aromatic system
Bond AnglesConsistent with a planar fused-ring system
Intermolecular InteractionsHydrogen bonding involving NH₂ groups

Spectroscopic Probes for Electronic Structure Investigation

Understanding the electronic structure of this compound is crucial for predicting its reactivity, photophysical properties, and potential applications in materials science.

UV-Visible Spectroscopy: The introduction of four amino groups onto the dibenzofuran scaffold is expected to significantly alter its electronic absorption spectrum compared to the parent dibenzofuran. The amino groups act as strong auxochromes, which are anticipated to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. The UV-Vis spectrum would likely show strong absorptions in the UV and possibly the visible region, indicating a smaller HOMO-LUMO gap.

Fluorescence Spectroscopy: Many aromatic amines are fluorescent. It is plausible that this compound would exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the solvent polarity and the extent of intermolecular hydrogen bonding.

Computational Modeling: In the absence of extensive experimental data, density functional theory (DFT) calculations can be a powerful tool to predict the electronic properties. mdpi.com DFT calculations could be used to model the geometry, HOMO-LUMO energy levels, and the theoretical UV-Vis spectrum of this compound, providing valuable insights that can guide and complement experimental studies.

Technique Information Gained Expected Properties
UV-Visible SpectroscopyElectronic transitions, ConjugationBathochromic shift compared to dibenzofuran
Fluorescence SpectroscopyEmission properties, Quantum yieldPotential for fluorescence, solvent-dependent emission
Computational Modeling (DFT)HOMO-LUMO gap, Electron distributionPrediction of electronic structure and spectra

Computational and Theoretical Studies on Dibenzo B,d Furan 1,2,8,9 Tetramine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, provide detailed electronic-level information about a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and energetic properties of molecules. For the dibenzofuran (B1670420) scaffold, DFT methods have been successfully applied to calculate optimized geometries, vibrational frequencies, and thermodynamic properties. nih.govresearchgate.net Studies on the parent dibenzofuran molecule using the B3LYP functional, for instance, show excellent agreement with experimental data, lending credibility to the use of this method for its derivatives. nih.gov

For Dibenzo[b,d]furan-1,2,8,9-tetramine, DFT calculations would be essential to determine its most stable three-dimensional conformation, bond lengths, and angles. The introduction of four electron-donating amine (-NH₂) groups onto the dibenzofuran core is expected to significantly alter its electronic properties. DFT can precisely quantify these changes, calculating properties such as electron density distribution, electrostatic potential maps, and Mulliken charges, which reveal the molecule's nucleophilic and electrophilic regions. researchgate.net Thermodynamic parameters like heat capacity, enthalpy, and Gibbs free energy can also be computed to understand the molecule's stability across different temperatures. researchgate.net

Table 1: DFT-Calculated Properties of the Parent Dibenzofuran Molecule This table presents data for the unsubstituted dibenzofuran molecule as a baseline for understanding the properties of its derivatives.

PropertyCalculated ValueMethod/Basis SetSource
HOMO-LUMO Energy Gap5.028 eVB3LYP/6-311G(d,p) researchgate.net
Chemical Potential (μ)-3.751 eVB3LYP/6-311G(d,p) researchgate.net
Electronegativity (χ)3.751 eVB3LYP/6-311G(d,p) researchgate.net
Global Hardness (η)2.514 eVB3LYP/6-311G(d,p) researchgate.net
Electrophilicity (ω)2.798 eVB3LYP/6-311G(d,p) researchgate.net

Data sourced from a DFT study on dibenzofuran. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

In this compound, the four amine groups are strong electron-donating substituents. This would cause a significant increase in the HOMO energy level and a decrease in the HOMO-LUMO gap compared to the parent dibenzofuran (which has a calculated gap of 5.028 eV). researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive, a property that could be advantageous in the design of organic semiconductors or dyes. FMO analysis can pinpoint the specific atoms where the HOMO and LUMO are localized, thereby predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: FMO Properties and Reactivity Descriptors This table compares calculated values for the parent dibenzofuran with the expected qualitative changes for this compound.

CompoundHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)Expected Reactivity
Dibenzofuran-6.265 eV researchgate.net-1.237 eV researchgate.net5.028 eV researchgate.netLow
This compoundSignificantly Higher (Predicted)Similar or Slightly Lower (Predicted)Significantly Lower (Predicted)High

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD simulations are invaluable for understanding the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a polymer matrix. For instance, MD studies on other dibenzofuran derivatives have been used to elucidate their binding mechanisms and stability within the active sites of enzymes. tandfonline.com For materials science applications, MD simulations could predict how molecules of this compound would pack in a solid state or aggregate in solution, which is crucial for determining the bulk properties of a potential organic electronic material.

Force Field and Semiempirical Modeling for Conformational Analysis

For large and flexible molecules like this compound, exploring the entire conformational landscape with high-level quantum methods can be computationally prohibitive. This is where force field and semiempirical methods become particularly useful. nih.govresearchgate.net Force fields, such as MMFF94 or OPLS, are sets of empirical energy functions that calculate a molecule's potential energy based on bond lengths, angles, and torsions. nih.govresearchgate.net They are computationally inexpensive and ideal for performing initial conformational searches to identify low-energy structures. researchgate.netnih.gov These stable conformers can then be subjected to more accurate DFT calculations for refinement of their geometric and electronic properties. This hierarchical approach ensures both a thorough exploration of possible shapes and a high-accuracy description of the most relevant ones.

Theoretical Prediction of Tunable Electronic and Optical Properties

Computational methods are highly effective at predicting how chemical modifications can tune the electronic and optical properties of a molecule. chemrxiv.org For this compound, methods like Time-Dependent DFT (TD-DFT) can be used to calculate its theoretical UV-Visible absorption spectrum. nih.gov The presence of the four strong electron-donating amine groups is expected to create intense charge-transfer transitions, leading to strong absorption at longer wavelengths (a red-shift) compared to the parent dibenzofuran, which absorbs in the UV region. nih.gov

By computationally modeling different derivatives—for example, by replacing the amine hydrogens or adding other functional groups—scientists can screen for molecules with desired properties, such as specific absorption/emission wavelengths or optimized energy levels for use in organic light-emitting diodes (OLEDs) or solar cells. chemrxiv.orgcapes.gov.br This in silico design process significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally.

Table 3: Predicted Electronic and Optical Properties A qualitative comparison of the optical properties of dibenzofuran and the expected properties of its tetramine (B166960) derivative.

CompoundKey Electronic TransitionPredicted Absorption Max (λₘₐₓ)Potential Application
Dibenzofuranπ → π*~200-300 nm (UV Region) nih.govBasic organic scaffold
This compoundIntramolecular Charge Transfer (ICT)> 400 nm (Visible Region) (Predicted)Dye, Organic Semiconductor chemrxiv.org

Reaction Mechanism Elucidation via Computational Chemistry

Understanding the precise mechanism of chemical reactions is crucial for optimizing reaction conditions and improving product yields. Computational chemistry, primarily using DFT, can elucidate complex reaction pathways by identifying transition states and intermediates. rsc.org For this compound, this could involve modeling its synthesis, such as the amination of a polychlorinated dibenzofuran, or its subsequent reactions, like polymerization.

By calculating the activation energies for different potential pathways, researchers can determine the most favorable reaction mechanism. rsc.orgpku.edu.cn For example, computational studies have been used to clarify the mechanisms of cyclization reactions to form the dibenzofuran ring acs.orgresearchgate.net and the course of nucleophilic substitution on the benzofuroxan (B160326) ring system. mdpi.com These same techniques can be applied to predict the reactivity of the amine groups on this compound for further functionalization or for cross-linking reactions to form polymers.

Transition State Analysis and Reaction Pathway Mapping

No information is available regarding the computational analysis of transition states or the mapping of reaction pathways involving this compound.

Adsorption Mechanisms and Surface Interactions (e.g., with catalysts)

There is no available research detailing the adsorption mechanisms or surface interactions of this compound with catalysts or other surfaces.

Applications of Dibenzo B,d Furan 1,2,8,9 Tetramine in Advanced Materials Science

Optoelectronic Materials and Devices

The distinct electronic characteristics of the dibenzofuran (B1670420) moiety, combined with the electron-donating nature of the amine substituents, make dibenzo[b,d]furan-1,2,8,9-tetramine and its derivatives promising candidates for optoelectronic applications.

Role as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. A critical component of these cells is the hole-transporting material (HTM), which facilitates the extraction and transport of positive charge carriers (holes) from the perovskite layer to the electrode. Dibenzofuran-based compounds have shown significant promise as HTMs due to their excellent thermal stability and charge-transport properties. mdpi.comrsc.org

Recent research has focused on molecular engineering strategies to optimize the performance of dibenzofuran-based HTMs. By incorporating different numbers of p-methoxyaniline-substituted dibenzofurans as π-bridges, researchers have developed oligomeric HTMs with enhanced properties. researchgate.net Extending the π-conjugation in these materials leads to deeper highest occupied molecular orbital (HOMO) energy levels, which better align with the energy levels of the perovskite, and significantly improves thermal stability and hole mobility. researchgate.net For instance, a tDBF-based n-i-p flexible perovskite solar cell achieved a power conversion efficiency (PCE) of 19.46%. researchgate.net

Inspired by the success of dibenzofulvene-triphenylamine HTMs, scientists have also synthesized a new class of HTMs using furan (B31954) as a side-arm bridge, named FF-OMeTPA. rsc.org Theoretical and experimental results indicate that the furan-based molecule exhibits superior conjugation compared to its thiophene-based counterpart, resulting in higher hole mobility. rsc.orgscispace.com A PSC utilizing the oxygen-containing FF-OMeTPA achieved a remarkable PCE of 21.82%, outperforming devices based on the conventional spiro-OMeTAD. rsc.orgscispace.com

Table 1: Performance of Dibenzofuran-Based Hole-Transporting Materials in Perovskite Solar Cells

HTM NameMolecular StrategyPower Conversion Efficiency (PCE)Key Finding
tDBFOligomer with p-methoxyaniline-substituted dibenzofuran bridges19.46%Extended π-conjugation improves thermal stability and hole mobility. researchgate.net
FF-OMeTPADibenzofulvene-triphenylamine with furan side-arm bridge21.82%Furan bridge enhances conjugation and hole mobility compared to thiophene. rsc.orgscispace.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Photoelectronic Systems

The versatility of dibenzofuran derivatives extends to organic light-emitting diodes (OLEDs). In this context, they are often employed as host materials for phosphorescent emitters. To create efficient bipolar host materials, a cyano-substituted fluorene (B118485) (n-type unit) can be combined with dibenzofuran (p-type unit). rsc.org

The performance of OLEDs can be significantly influenced by the specific isomer of the dibenzofuran-based host material used. rsc.org For example, in yellow phosphorescent OLEDs (PhOLEDs) using iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate as the emitter, a host material designated as CF-2-BzF (7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile) demonstrated the best device performance, achieving a maximum current efficiency of 77.2 cd/A and an external quantum efficiency of 25.3%. rsc.orgresearchgate.net

Furthermore, the introduction of dibenzo[b,d]furan units into anthracene (B1667546) derivatives has led to the development of materials with excellent thermal stability and charge transport properties for organic thin-film transistors (OTFTs). pkusz.edu.cn A novel material, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), exhibited a high hole mobility of 3.0 cm²/V·s and maintained good performance at annealing temperatures up to 220°C. pkusz.edu.cn This highlights the potential of dibenzofuran-based compounds in creating robust and efficient organic electronic devices.

Development of Nitrogen-Doped Nanographenes and Nanoribbons

Nitrogen-doped nanographenes, which are essentially small, precisely defined fragments of the graphene lattice with some carbon atoms replaced by nitrogen, are a promising class of materials for sensing and electronic applications. nih.gov The introduction of nitrogen atoms, particularly at the "zigzag" edges of the nanographene structure, can impart unique properties. nih.gov

The synthesis of such materials can involve the oxidative cyclization of amino groups on a precursor molecule. nih.gov For example, 6,14-diazadibenzo[hi,st]ovalene (N-DBOV), a nitrogen-doped nanographene, was synthesized in a multi-step process. nih.gov This material exhibits strong luminescence that is sensitive to pH and the presence of heavy metal ions, making it a candidate for fluorescence-based sensing applications. nih.govrsc.org The ability to tune the electronic and optical properties of nanographenes by introducing nitrogen atoms, as can be achieved starting from precursors like this compound, opens up new avenues for the design of advanced sensors and optoelectronic components. researchgate.netnih.gov

Supramolecular Chemistry and Host-Guest Systems

The amine groups on the this compound scaffold provide ideal anchor points for constructing larger, more complex molecular architectures, which is a cornerstone of supramolecular chemistry.

Engineering Polyamine Dibenzofurans as Macrocyclic Hosts

Macrocyclic polyamines are a significant class of compounds in supramolecular chemistry, known for their ability to form stable complexes with various ions and small molecules. nih.gov The lone pair electrons on the nitrogen atoms can interact with metal ions or form hydrogen bonds with guest molecules. nih.gov By incorporating the rigid dibenzofuran unit into a macrocyclic polyamine structure, it is possible to create pre-organized host cavities with specific sizes and shapes for selective guest binding. nih.govnih.gov

These engineered macrocycles can act as receptors for anions or other species, with potential applications in separation science and sensing. nih.gov The design of such host-guest systems relies on the principles of molecular recognition, where the host molecule has a cavity that is complementary in size, shape, and chemical properties to the intended guest molecule.

π-π Stacking and Intermolecular Interactions in Material Design

The aromatic nature of the dibenzofuran core in this compound and its derivatives facilitates π-π stacking interactions. nih.govsemanticscholar.org These non-covalent interactions, where the electron clouds of adjacent aromatic rings attract each other, play a crucial role in the self-assembly of molecules in the solid state and can significantly influence the material's electronic properties. mdpi.comnih.gov

In the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan, for instance, molecules arrange in a way that allows for π-π stacking between the dibenzofuran rings of adjacent molecules, with the closest intermolecular contact being 3.3731 Å. nih.gov The controlled arrangement of molecules through π-π stacking is a powerful tool in crystal engineering and the design of materials with desired charge transport pathways. researchgate.net By carefully designing the molecular structure, it is possible to promote specific stacking arrangements that enhance the performance of organic electronic devices.

Advanced Functional Organic Materials

Design of Molecules for Charge Transport and Energy Conversion

A comprehensive search of scientific literature and chemical databases did not yield specific information on the design and application of this compound for charge transport and energy conversion. While the dibenzofuran core is a known component in materials for organic electronics, no studies detailing the synthesis or electronic properties of the 1,2,8,9-tetramine derivative were found.

Table 1: Hypothetical Electronic Properties of this compound

PropertyPredicted Value/Characteristic
Highest Occupied Molecular Orbital (HOMO)Expected to be relatively high due to the electron-donating nature of the four amino groups.
Lowest Unoccupied Molecular Orbital (LUMO)Expected to be less affected by the amino substituents compared to the HOMO level.
Band GapPredicted to be in a range suitable for semiconducting applications, potentially as a p-type material.
Charge Carrier MobilityWould depend on the solid-state packing, which is unknown. The amine groups could influence intermolecular interactions.

Note: The data in this table is purely hypothetical and is not based on experimental or computational results, as none were found in the public domain.

Exploration in Sensing and Molecular Recognition Platforms

There is no available research on the use of this compound in sensing and molecular recognition platforms. The presence of four amine groups suggests a potential for creating a scaffold with multiple hydrogen bond donors and acceptors, which could be exploited for selective binding of analytes. However, without experimental evidence, any discussion of its sensing capabilities remains speculative.

Table 2: Potential Sensing Applications of this compound

Target AnalytePotential Sensing Mechanism
Metal IonsCoordination with the nitrogen atoms of the amine groups.
AnionsHydrogen bonding interactions with the N-H protons.
Small Organic MoleculesHost-guest interactions based on size, shape, and electronic complementarity.

Note: This table represents potential areas of investigation and is not based on documented research findings.

Future Research Directions and Emerging Paradigms for Dibenzo B,d Furan 1,2,8,9 Tetramine

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of Dibenzo[b,d]furan-1,2,8,9-tetramine is a critical first step towards its widespread application. Current methodologies often rely on multi-step processes that may involve harsh reaction conditions and generate significant waste. Future research will likely focus on the development of more sustainable and atom-economical synthetic pathways.

One promising avenue is the adaptation of modern cross-coupling reactions. For instance, palladium-catalyzed amination of a poly-halogenated dibenzofuran (B1670420) precursor could offer a direct route to the tetramine (B166960). biointerfaceresearch.com The development of robust catalysts that can withstand the reaction conditions and be recycled is paramount. Another approach could involve the nitration of the dibenzofuran core followed by a reduction step. Optimizing the regioselectivity of the nitration to achieve the desired 1,2,8,9-substitution pattern will be a key challenge.

Furthermore, inspiration can be drawn from green chemistry principles, such as the use of biomass-derived starting materials or solvent-free reaction conditions. rsc.org The exploration of one-pot multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, could also significantly streamline the synthesis and reduce its environmental impact. mdpi.com

Table 1: Potential Catalytic Systems for Sustainable Synthesis

Catalytic System Potential Advantages Key Research Challenges
Palladium-based Catalysts High efficiency in C-N bond formation. Catalyst cost, potential for metal contamination, and catalyst deactivation.
Copper-based Catalysts Lower cost compared to palladium. Often require higher reaction temperatures and may have lower selectivity.
Iron-based Catalysts Abundant, inexpensive, and low toxicity. Lower catalytic activity and a need for further development for this specific transformation.

Advanced Functionalization and Derivatization Strategies

The four primary amine groups of this compound serve as versatile handles for a wide array of chemical modifications. ccspublishing.org.cnscirp.org These functionalization strategies can be tailored to fine-tune the molecule's properties for specific applications.

Future research will likely explore the reaction of the amine groups to form amides, imines (Schiff bases), and ureas. These derivatization reactions can introduce new functionalities, such as long alkyl chains to improve solubility in organic solvents, or photoactive moieties to create light-responsive materials. The polyamine nature of the molecule also makes it an excellent candidate for complexation with metal ions, opening up possibilities in catalysis and sensing. ccspublishing.org.cnroyalsocietypublishing.org

Moreover, the development of regioselective functionalization techniques will be crucial. mdpi.com By selectively modifying one or more of the four amine groups, it will be possible to create unsymmetrical derivatives with highly specific properties and directional interactions. This level of control is essential for applications in molecular recognition and self-assembly.

Integration into Hybrid and Composite Materials

The rigid and multi-functional nature of this compound makes it an ideal monomer for the construction of novel polymers, hybrid materials, and composites.

One of the most promising applications is in the synthesis of high-performance polymers such as polyimides and polyamides. The tetramine can be reacted with various dianhydrides or diacyl chlorides to produce polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These materials could find use in demanding applications within the aerospace and electronics industries.

Furthermore, the integration of this compound into inorganic matrices can lead to the formation of organic-inorganic hybrid materials. For example, it could be incorporated into silica (B1680970) or titania frameworks to enhance their thermal stability and introduce new functionalities. The amine groups can also act as anchoring points for nanoparticles, leading to the development of advanced nanocomposites with tailored optical, electronic, or catalytic properties. The potential for creating porous materials like covalent organic frameworks (COFs) from this building block is also a significant area for future exploration.

Deeper Exploration of Structure-Property Relationships for Targeted Applications

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their resulting material properties is essential for their rational design and application. nih.govnih.govnih.gov Future research should focus on systematically investigating how different functional groups and substitution patterns influence key characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups onto the dibenzofuran backbone can significantly alter the electronic properties, such as the HOMO/LUMO energy levels and the bandgap. This, in turn, will affect the material's performance in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

The thermal properties, such as the glass transition temperature and decomposition temperature, will be heavily influenced by the nature of the polymeric or composite structure derived from the tetramine. rsc.org Similarly, the solubility and processability of the resulting materials can be tuned by attaching appropriate side chains. nih.gov

Table 2: Hypothetical Derivatives and Predicted Property Changes

Derivative Functional Group Predicted Property Change Potential Application
N,N',N'',N'''-tetra(acetyl)this compound Acetyl Increased solubility in polar solvents, altered electronic properties. Processable films for electronics.
Polyimide from this compound and Pyromellitic dianhydride Imide linkage High thermal stability, excellent mechanical properties. High-temperature resistant films and coatings.
This compound-Metal Complex (e.g., with Cu(II)) Metal coordination Catalytic activity, potential for magnetic or optical properties. Catalysis, sensors.

Synergistic Experimental and Computational Research Initiatives

To accelerate the development of materials based on this compound, a close collaboration between experimental synthesis and computational modeling is crucial. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and potential reaction pathways. nih.gov

Theoretical calculations can be used to predict the properties of yet-to-be-synthesized derivatives, guiding experimental efforts towards the most promising candidates. For example, computational screening can identify derivatives with optimal electronic properties for specific applications, saving significant time and resources in the laboratory. researchgate.net

Furthermore, molecular dynamics simulations can be employed to study the self-assembly behavior of this compound-based molecules and the morphology of the resulting materials. This information is critical for understanding and controlling the performance of thin films and other nanostructured materials. The synergy between prediction and experimental validation will undoubtedly pave the way for the rapid advancement of this exciting class of materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.